4-Oxo-2-azetidinecarboxylic acid
Overview
Description
D-Pyroaspartic Acid: It is formed through the head-to-tail cyclisation of D-aspartic acid, resulting in the only amino acid-derived azetidine . This compound has garnered interest due to its structural relationship to L-aspartic acid and its role as a synthon in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
4-Oxo-2-azetidinecarboxylic acid is an important building block for the synthesis of NMDA receptor antagonists . NMDA receptors play a crucial role in the central nervous system, particularly in excitatory synaptic transmission and plasticity.
Mode of Action
As a building block for nmda receptor antagonists, it likely interacts with these receptors, potentially inhibiting their activity .
Biochemical Pathways
Given its role in the synthesis of nmda receptor antagonists, it can be inferred that it may influence pathways involving glutamate signaling, synaptic plasticity, and neuronal excitability .
Pharmacokinetics
Its water solubility is reported to be high , which could potentially influence its bioavailability and distribution.
Result of Action
As a precursor to nmda receptor antagonists, it may contribute to the reduction of excitatory synaptic transmission in the central nervous system .
Biochemical Analysis
Biochemical Properties
4-Oxo-2-azetidinecarboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of NMDA receptor antagonists and β-lactam inhibitors. It interacts with enzymes such as β-lactamases, which are responsible for the hydrolysis of β-lactam antibiotics. The compound’s interaction with these enzymes involves the formation of a covalent bond with the active site serine residue, leading to enzyme inhibition . Additionally, this compound can interact with proteins involved in the synthesis of polyaspartates, which adopt helical conformations similar to polypeptides and proteins .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the synthesis of polyaspartates, which display piezoelectric and liquid crystal properties . The compound’s impact on cell function includes the modulation of enzyme activity and the alteration of protein folding, which can influence cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and proteins at the molecular level. The compound exerts its effects through the formation of covalent bonds with enzyme active sites, leading to enzyme inhibition or activation. For instance, its interaction with β-lactamases results in the inhibition of these enzymes, thereby preventing the hydrolysis of β-lactam antibiotics . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C) . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to this compound can lead to changes in enzyme activity and protein folding, which may affect cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit enzyme activity and modulate protein folding without causing significant toxicity . At high doses, this compound can lead to toxic effects, including alterations in cellular metabolism and gene expression, as well as potential teratogenic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the synthesis of NMDA receptor antagonists and β-lactam inhibitors. It interacts with enzymes such as β-lactamases and other proteins involved in the synthesis of polyaspartates . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also affected by its stability and degradation, which can impact its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals can affect the compound’s activity and function, as well as its interactions with other biomolecules . For example, the compound’s presence in the endoplasmic reticulum can influence protein folding and enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Pyroaspartic Acid is synthetically prepared by cyclisation of the corresponding methyl esters of D-aspartic acid . This process involves the formation of a four-membered azetidine ring, which is a key structural feature of the compound.
Industrial Production Methods: While there is limited information on the large-scale industrial production of D-Pyroaspartic Acid, the synthetic route involving the cyclisation of methyl esters is likely to be scalable. The process would require careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: D-Pyroaspartic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using peroxides in the presence of catalysts such as ruthenium.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Ruthenium catalysts and peroxides.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
D-Pyroaspartic Acid has several scientific research applications, including:
Chemistry: It serves as a synthetic intermediate in the preparation of antibiotic precursors.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein interactions.
Industry: D-Pyroaspartic Acid can be used in the synthesis of complex molecules for various industrial applications.
Comparison with Similar Compounds
Pyroglutamic Acid: Unlike D-Pyroaspartic Acid, pyroglutamic acid is a thermal degradation product and has a different structural relationship to L-glutamic acid.
L-Aspartic Acid: While structurally related, L-aspartic acid does not form an azetidine ring and has different chemical properties.
Uniqueness: D-Pyroaspartic Acid’s uniqueness lies in its azetidine ring structure, which is not found in many other amino acid derivatives.
Properties
IUPAC Name |
4-oxoazetidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c6-3-1-2(5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPMLLKKKHCTBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392950 | |
Record name | 4-oxo-2-azetidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98019-65-9 | |
Record name | 4-oxo-2-azetidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-oxoazetidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the crystal structure of 4-oxo-2-azetidinecarboxylic acid?
A1: Determining the crystal structure of (S)-(-)-4-oxo-2-azetidinecarboxylic acid provides valuable insights into the three-dimensional arrangement of its molecules within the crystal lattice []. This information is crucial for understanding the compound's physical and chemical properties, such as its stability, solubility, and potential for forming interactions with other molecules. Furthermore, the study analyzes the asymmetry of the oxoazetidine ring and describes the hydrogen bonding patterns, which are key aspects governing its molecular recognition and potential biological activity.
Q2: How was the crystal structure of this compound determined in this study?
A2: The researchers utilized powder synchrotron X-ray diffraction data and direct methods to solve the crystal structure of both (S)-(-)-4-oxo-2-azetidinecarboxylic acid and 3-azetidinecarboxylic acid []. This technique allows for the determination of the arrangement of atoms within the crystal lattice even when single crystals of sufficient size for traditional X-ray diffraction are not available.
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